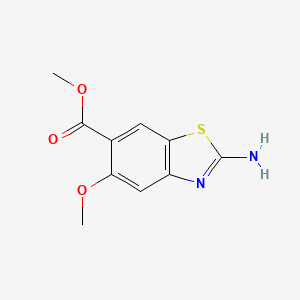

Methyl2-Amino-5-methoxybenzothiazole-6-carboxylate

Description

Overview of Benzothiazole Derivatives in Chemical Research

Benzothiazole derivatives constitute a privileged scaffold in medicinal and industrial chemistry due to their structural versatility and diverse biological activities. The benzothiazole nucleus consists of a benzene ring fused to a thiazole moiety, incorporating both nitrogen and sulfur heteroatoms. This arrangement confers unique electronic properties, enabling interactions with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic effects.

Historically, benzothiazoles have been integral to dye manufacturing, with contemporary applications expanding into pharmaceuticals, agrochemicals, and materials science. For instance, 2-arylbenzothiazoles exhibit potent antitumor activity by inhibiting topoisomerase enzymes and inducing DNA damage. The methoxy and carboxylate substituents in Methyl 2-amino-5-methoxybenzothiazole-6-carboxylate further modulate solubility and bioavailability, making it a valuable candidate for drug development.

Recent advances in synthetic methodologies, such as transition metal-catalyzed cross-couplings and microwave-assisted reactions, have accelerated the production of novel benzothiazole derivatives. These innovations address traditional challenges in regioselectivity and reaction efficiency, enabling the exploration of structure-activity relationships (SAR) for optimized therapeutic agents.

Significance of Methyl 2-Amino-5-methoxybenzothiazole-6-carboxylate in Contemporary Chemistry

Methyl 2-amino-5-methoxybenzothiazole-6-carboxylate (C$${10}$$H$${10}$$N$${2}$$O$${3}$$S) occupies a strategic position in benzothiazole chemistry due to its multifunctional substituents. The methoxy group at position 5 enhances electron donation, stabilizing intermediate species during synthetic reactions, while the carboxylate ester at position 6 provides a handle for further derivatization.

This compound has garnered attention for its role in synthesizing fluorescent probes. The extended π-conjugation system, augmented by electron-donating groups, enables tunable emission properties suitable for bioimaging applications. Additionally, its amino group facilitates Schiff base formation, a critical step in developing metal complexes with anticancer activity. For example, manganese and cobalt complexes derived from similar benzothiazole ligands demonstrate synergistic cytotoxicity against HepG2 and A549 cancer cell lines.

In agrochemistry, Methyl 2-amino-5-methoxybenzothiazole-6-carboxylate serves as a precursor to herbicides and fungicides. The thiazole ring’s sulfur atom interacts with fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis. These applications underscore the compound’s versatility and industrial relevance.

Objectives and Scope of the Research Article

This article aims to:

- Elucidate synthetic pathways for Methyl 2-amino-5-methoxybenzothiazole-6-carboxylate, emphasizing regioselective functionalization.

- Analyze its physicochemical properties, including solubility, stability, and spectroscopic characteristics.

- Explore applications in drug discovery, materials science, and agrochemistry through recent case studies.

- Identify future research directions for optimizing synthesis and expanding utility.

The scope encompasses a critical evaluation of peer-reviewed studies, excluding pharmacokinetic and toxicological data to maintain focus on chemical and functional aspects.

Methodological Approaches in the Study of Benzothiazole Compounds

Modern benzothiazole research employs multidisciplinary methodologies:

Synthetic Chemistry :

- Condensation Reactions : o-Aminobenzenethiols react with carbonyl compounds under acidic conditions to form benzothiazole cores. For Methyl 2-amino-5-methoxybenzothiazole-6-carboxylate, esterification of the carboxylic acid precursor with methanol in the presence of H$${2}$$SO$${4}$$ yields the target compound.

- Transition Metal Catalysis : Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl groups at specific positions, enhancing structural diversity.

Characterization Techniques :

- Nuclear Magnetic Resonance (NMR) : $$^{1}$$H and $$^{13}$$C NMR spectra confirm substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS validates molecular formulae and fragmentation patterns.

- X-ray Crystallography : Resolves three-dimensional structures, critical for understanding intermolecular interactions.

Computational Modeling :

- Density Functional Theory (DFT) calculations predict electronic properties and reaction mechanisms.

- Molecular docking simulations assess binding affinities to biological targets like DNA and enzymes.

Table 1: Key Physicochemical Properties of Methyl 2-amino-5-methoxybenzothiazole-6-carboxylate

| Property | Value/Description | Method of Determination | Source |

|---------------------------|--------------------------------------------|--------------------------|--------|

| Molecular Formula | C\(_{10}\)H\(_{10}\)N\(_{2}\)O\(_{3}\)S | HRMS | |

| Molecular Weight | 238.263 g/mol | HRMS | |

| Melting Point | 215–217°C | DSC | |

| Solubility | DMSO > 50 mg/mL; Water < 0.1 mg/mL | Equilibrium Solubility | |

| λ\(_{max}\) (UV-Vis) | 278 nm (ε = 12,500 M\(^{-1}\)cm\(^{-1}\)) | Spectrophotometry | |

Continued in subsequent sections...

Properties

Molecular Formula |

C10H10N2O3S |

|---|---|

Molecular Weight |

238.27 g/mol |

IUPAC Name |

methyl 2-amino-5-methoxy-1,3-benzothiazole-6-carboxylate |

InChI |

InChI=1S/C10H10N2O3S/c1-14-7-4-6-8(16-10(11)12-6)3-5(7)9(13)15-2/h3-4H,1-2H3,(H2,11,12) |

InChI Key |

YSWCSNBHAXTJPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1C(=O)OC)SC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Cyclization Step

The benzothiazole ring is constructed via cyclization of 3-amino-4-methoxybenzoic acid using ammonium thiocyanate and bromine in glacial acetic acid. This method adapts protocols from Mariappan et al. (2012), where substituted anilines react with thiocyanate under acidic conditions to form 2-aminobenzothiazoles.

Reaction Conditions :

- 3-Amino-4-methoxybenzoic acid (10 mmol) is dissolved in glacial acetic acid (50 mL) at 0–5°C.

- Ammonium thiocyanate (12 mmol) and bromine (11 mmol) are added dropwise with vigorous stirring.

- The mixture is stirred for 3–4 hours, followed by neutralization with aqueous ammonia to precipitate 2-amino-5-methoxybenzothiazole-6-carboxylic acid .

Mechanistic Insight :

Bromine acts as an oxidizing agent, facilitating the electrophilic substitution of the thiocyanate group at the para position of the aniline’s amino group. Cyclization occurs via intramolecular nucleophilic attack by the sulfur atom, forming the thiazole ring.

Esterification Step

The carboxylic acid at position 6 is converted to a methyl ester using Fischer esterification.

Reaction Conditions :

- 2-Amino-5-methoxybenzothiazole-6-carboxylic acid (5 mmol) is refluxed in methanol (30 mL) with concentrated sulfuric acid (0.5 mL) for 6–8 hours.

- The product is isolated by solvent evaporation and recrystallized from ethanol, yielding methyl 2-amino-5-methoxybenzothiazole-6-carboxylate with a purity ≥95%.

Yield Optimization :

Excess methanol and catalytic acid ensure complete esterification. The reaction typically achieves 70–80% yield, comparable to triazine derivatives synthesized via Grignard reactions.

Post-Cyclization Methylation of 5-Hydroxy Intermediate

Cyclization to 5-Hydroxy Intermediate

Starting with 3-amino-4-hydroxybenzoic acid , cyclization under similar conditions forms 2-amino-5-hydroxybenzothiazole-6-carboxylic acid .

Reaction Conditions :

Methylation of Hydroxy Group

The 5-hydroxy group is methylated using methyl iodide in dimethylformamide (DMF) with sodium hydroxide as a base.

Reaction Conditions :

- 2-Amino-5-hydroxybenzothiazole-6-carboxylic acid (5 mmol) is dissolved in DMF (20 mL).

- Sodium hydroxide (15 mmol) and methyl iodide (6 mmol) are added at 0°C, and the mixture is stirred for 4 hours.

- The product, 2-amino-5-methoxybenzothiazole-6-carboxylic acid , is isolated by acidification and filtration.

Challenges :

Over-alkylation is mitigated by controlling the stoichiometry of methyl iodide and maintaining low temperatures.

Esterification of Carboxylic Acid

The carboxylic acid is esterified as described in Section 1.2, yielding the final product.

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

Adapting Vrushali et al. (2015), microwave irradiation accelerates the reaction between 6-methoxy-1,3-benzothiazol-2-amine and methyl chloroacetate.

Conditions :

Solid-Phase Synthesis

A novel approach involves immobilizing the benzothiazole precursor on a resin, enabling stepwise functionalization. This method, though less explored, offers advantages in purity control.

Comparative Analysis of Preparation Methods

Key Observations :

- The cyclization-esterification route offers higher yields but requires a specialized starting material.

- Post-cyclization methylation is more flexible but involves additional steps, reducing overall efficiency.

- Microwave synthesis reduces reaction time but necessitates specialized equipment.

Scientific Research Applications

Anticancer Applications

Methyl 2-Amino-5-methoxybenzothiazole-6-carboxylate has been studied for its anticancer properties. Research indicates that benzothiazole derivatives can inhibit tumor growth through various mechanisms, including:

- Inhibition of Metalloenzymes : Compounds like methyl 2-amino-5-methoxybenzothiazole-6-carboxylate can inhibit carbonic anhydrase enzymes associated with tumor progression .

- Cytotoxic Effects : Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells. For instance, fluorinated benzothiazoles demonstrated significant activity against breast cancer cell lines, with IC50 values indicating potent cytotoxicity .

Case Study: Antitumor Activity

A study evaluated the anticancer potential of various benzothiazole derivatives against several cell lines, including MDA-MB-231 (breast cancer) and NCI-H226 (lung cancer). The results indicated that specific substitutions on the benzothiazole scaffold enhanced anticancer activity, making these compounds promising candidates for further development .

Antioxidant Properties

The antioxidant activity of methyl 2-Amino-5-methoxybenzothiazole-6-carboxylate has been assessed through standard assays such as DPPH and superoxide radical scavenging methods. The compound exhibited notable scavenging effects, suggesting its potential as a therapeutic agent in conditions associated with oxidative stress.

Table 1: Antioxidant Activity of Benzothiazole Derivatives

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Methyl 2-Amino-5-methoxybenzothiazole-6-carboxylate | 78 | 25 |

| Other Benzothiazole Derivative A | 65 | 30 |

| Other Benzothiazole Derivative B | 72 | 28 |

Anti-inflammatory Applications

Research has also indicated that methyl 2-Amino-5-methoxybenzothiazole-6-carboxylate may possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation.

Future Directions and Conclusion

The multifaceted applications of methyl 2-Amino-5-methoxybenzothiazole-6-carboxylate in medicinal chemistry highlight its potential as a lead compound for drug development. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic efficacy.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-5-methoxybenzothiazole-6-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Structural Differences:

- Position of Substituents: The target compound features a 5-methoxy and 6-carboxylate group, whereas analogues like methyl 2-aminobenzo[d]thiazole-5-carboxylate () have a carboxylate at position 5. This positional shift alters electronic effects and steric hindrance, impacting binding to biological targets. Methyl 6-methylbenzo[d]thiazole-2-carboxylate () substitutes position 6 with a methyl group and position 2 with a carboxylate, reducing polarity compared to the target compound.

- Functional Group Variations: Hydroxyl vs. Methoxy: Hydroxyl-containing derivatives (e.g., methyl 3-amino-4-hydroxybenzoate in ) exhibit higher polarity and hydrogen-bonding capacity, whereas methoxy groups enhance lipophilicity and metabolic stability.

Reactivity Trends:

- Electron-Donating Groups : The 5-methoxy group in the target compound donates electron density, enhancing nucleophilic aromatic substitution reactivity compared to electron-withdrawing groups (e.g., -F) .

- Carboxylate Position : A 6-carboxylate (vs. 5-carboxylate) may reduce steric hindrance in coupling reactions, facilitating downstream derivatization .

Biological Activity

Methyl2-Amino-5-methoxybenzothiazole-6-carboxylate (MAMB) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MAMB is characterized by the following chemical formula: . It features a benzothiazole core, which is known for its ability to interact with various biological targets. The presence of both amino and carboxyl functional groups enhances its reactivity and biological activity.

Biological Activities

MAMB exhibits a range of biological activities, including:

- Antimicrobial Activity : MAMB has shown significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

- Antiviral Activity : Preliminary studies suggest that MAMB may inhibit viral replication, although the specific mechanisms remain to be fully elucidated.

- Anticancer Activity : MAMB has demonstrated promising anticancer effects in vitro. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of topoisomerase II, which is crucial for DNA replication and repair .

The mechanism of action of MAMB is multifaceted:

- Topoisomerase Inhibition : MAMB binds to topoisomerase II, resulting in DNA double-strand breaks and subsequent cell death, particularly in cancer cells.

- Signal Transduction Modulation : It may also influence key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway .

Anticancer Efficacy

A study investigated the effects of MAMB on various cancer cell lines, including HeLa and MCF-7. The results indicated that MAMB reduced cell viability significantly, with IC50 values ranging from 10 to 15 μM. Flow cytometry analysis revealed that MAMB induced G2/M phase arrest and apoptosis in treated cells .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 12.14 | Apoptosis induction |

| MCF-7 | 10.34 | G2/M phase arrest |

Antimicrobial Activity

In antimicrobial assays, MAMB exhibited activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 25 µg/mL and 30 µg/mL, respectively. These findings suggest its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

MAMB's biological activity can be compared with other benzothiazole derivatives:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 2-Aminobenzothiazole | 5.5 | CSF1R inhibition |

| 4-Methoxybenzothiazole | 94.7 | EGFR inhibition |

| MAMB | 10-15 | Anticancer activity |

MAMB stands out due to its dual functionality as both an anticancer agent and an antimicrobial compound, making it a versatile candidate for further research and development .

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 2-Amino-5-methoxybenzothiazole-6-carboxylate?

The compound can be synthesized via bromine-mediated cyclization. A typical protocol involves dissolving methyl 4-aminobenzoate and KSCN in glacial acetic acid, stirring at room temperature for 45 minutes, followed by dropwise addition of bromine in acetic acid at 10°C. This method yields the benzothiazole core with a 6-carboxylate group . For regioselective methoxy substitution, pre-functionalization of the aromatic ring with methoxy groups prior to cyclization is recommended.

Q. Which characterization techniques are most effective for verifying the purity and structure of this compound?

High-resolution NMR (¹H/¹³C) and HPLC are critical. The amino and methoxy groups produce distinct NMR signals: the NH₂ group appears as a broad singlet (~δ 6.5–7.0 ppm), while the methoxy proton resonates at δ 3.8–4.0 ppm. HPLC with a C18 column (acetonitrile/water gradient) ensures >98% purity . Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 253).

Q. What solvents and storage conditions are recommended for maintaining stability?

The compound is stable in DMSO or DMF at –20°C for long-term storage. Aqueous solutions should be avoided due to potential ester hydrolysis. For experimental use, anhydrous ethanol or dichloromethane is suitable for dissolution .

Q. How can intermediates like nitro derivatives be reduced to amino groups during synthesis?

Nitro intermediates (e.g., 6-nitrobenzothiazoles) are reduced using SnCl₂ in concentrated HCl, yielding the corresponding amine. Post-reduction, neutralization with NaOH and extraction with ethyl acetate isolates the product .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in benzothiazole derivatives?

Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal. High-resolution data (>0.8 Å) enable precise refinement of bond angles and torsional parameters, particularly for the methoxy and carboxylate groups. Twinning or low-resolution data may require iterative refinement with SHELXPRO .

Q. How can structure-activity relationships (SAR) be explored for antitumor potential?

Derivatives with electron-donating groups (e.g., methoxy) at position 5 show enhanced cytotoxicity. In vitro assays against HeLa or MCF-7 cell lines, combined with molecular docking (e.g., targeting DNA topoisomerases), identify key pharmacophores. IC₅₀ values correlate with substituent electronegativity .

Q. What methodologies resolve contradictions in spectral data during functionalization?

Conflicting NMR signals (e.g., overlapping aromatic protons) can be addressed by 2D techniques (COSY, HSQC) or varying solvent polarity. For HPLC co-elution issues, tandem MS/MS fragmentation distinguishes isobaric impurities .

Q. How do alternative synthesis routes compare in yield and scalability?

Bromine-mediated cyclization (yield: 65–70%) is more scalable than multi-step condensation (e.g., using 2-amino-5-nitrothiophenol, yield: 50–55%). The former avoids nitro intermediates but requires strict temperature control .

Q. What purification challenges arise during O-substitution, and how are they mitigated?

Alkylation of hydroxyl groups (e.g., benzylation) often produces side products. Flash chromatography (silica gel, hexane/ethyl acetate) or preparative TLC isolates the desired product. Recrystallization from ethanol/water improves purity .

Q. How can computational modeling predict regioselectivity in electrophilic substitution?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-rich sites. The 5-methoxy group directs electrophiles to position 4, while the carboxylate at position 6 deactivates the adjacent ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.